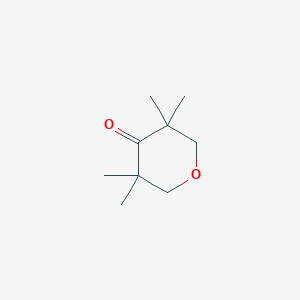
3,3,5,5-Tetramethyloxan-4-one
Overview
Description
Scientific Research Applications
Sol-Gel Process and Structural Characterization
- Study on Sol-Gel Process : The study by Sava et al. (2012) investigated the influence of precursors, pH, and temperature on the gelation and structure evolution in the SiO2-P2O5 system. The study used Tetraethoxysilane (TEOS) and triethylphosphate (TEP) or phosphoric acid, observing that samples prepared with H3PO4 had a lower gelation time compared to TEP.
Magnetic Properties and Network Formation
- Polynuclear Nickel Cagelike Phenylsilsesquioxanes : Bilyachenko et al. (2017) discovered a new family of nickel cagelike phenylsilsesquioxanes that exhibit ferro- or antiferromagnetic interactions. Their study Bilyachenko et al. (2017) highlights the importance of these compounds in understanding magnetic properties and network formation.
Antimalarial Activity
- Methyl-Substituted Dispiro-1,2,4,5-Tetraoxanes : McCullough et al. (2000) designed tetramethyl-substituted dispiro-1,2,4,5-tetraoxanes as metabolically stable analogues of a dispiro-1,2,4,5-tetraoxane prototype, observing their structural properties and antimalarial activity. This study is detailed in McCullough et al. (2000).
Synthesis of Vicinal Tricarbonyl Derivatives
- Bis(arylmethylidene)dioxan-5-ones Synthesis : Abaee et al. (2008) described a process for synthesizing 4,6-bis(arylmethylidene)dioxan-5-ones. Their research Abaee et al. (2008) contributes to the field of organic chemistry, especially in the synthesis of vicinal tricarbonyl derivatives.
Biosynthesis Research
- Oxytetracycline Biosynthesis : Wang et al. (2013) uncovered enzymes responsible for the final steps in oxytetracycline biosynthesis. Their study Wang et al. (2013) provides insights into the hydroxylation and reduction processes involved in antibiotic production.
Biocatalytic Synthesis
- Synthesis of Quinoxalinones and Benzoxazin-2-ones : Petronijević et al. (2017) presented a biocatalytic synthesis of 3,4-dihydro-2(1H)-quinoxalinones and 3,4-dihydro-1,4-benzoxazin-2-ones using lemon juice. Their research Petronijević et al. (2017) highlights an environmentally friendly approach in organic synthesis.
Toxic Equivalency Factors for Dioxins
- WHO Reevaluation of Dioxins : Van den Berg et al. (2006) reevaluated toxic equivalency factors (TEFs) for dioxins. Their study Van den Berg et al. (2006) contributes to understanding the health risks associated with dioxin exposure.
Conformational Studies of Cyclic Systems
- 1,3,5,7-Cis-Tetraoxadecalin Systems : Santos and Hoffmann (1995) explored the conformer populations of 1,3,5,7- cis -tetraoxadecalins, contributing to the knowledge of conformational equilibria in cyclic systems. Their work can be found in Santos and Hoffmann (1995).
Properties
IUPAC Name |
3,3,5,5-tetramethyloxan-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-8(2)5-11-6-9(3,4)7(8)10/h5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOZPISGPMTMLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCC(C1=O)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00528310 | |
| Record name | 3,3,5,5-Tetramethyloxan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00528310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89050-76-0 | |
| Record name | 3,3,5,5-Tetramethyloxan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00528310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phosphonic acid, [2-methyl-2-[(1-oxo-2-propenyl)amino]propyl]-](/img/structure/B3058268.png)
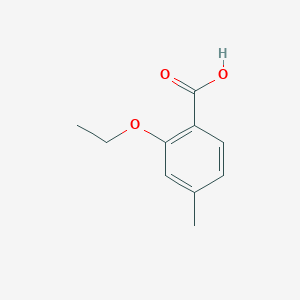
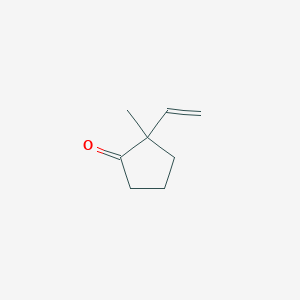

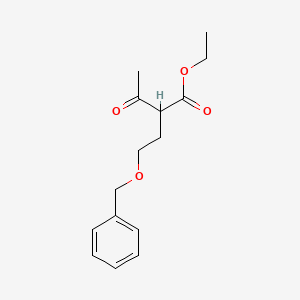
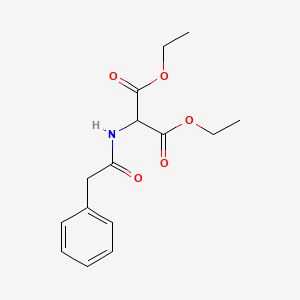
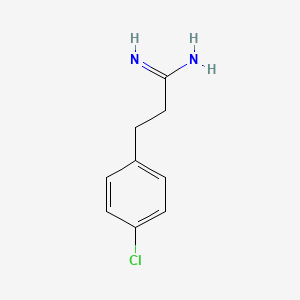

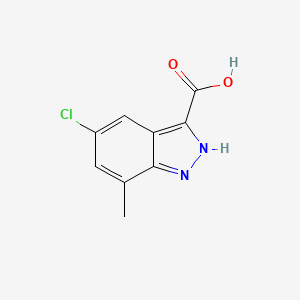
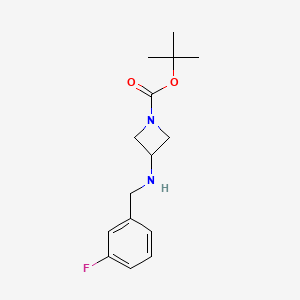


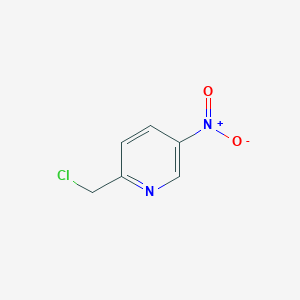
![1-[(3,4-Difluorophenyl)methyl]hydrazine](/img/structure/B3058288.png)
